Iminodiacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Medical Imaging:

IDA plays a crucial role in hepatobiliary iminodiacetic acid (HIDA) scans, also known as cholescintigraphy scans. These imaging tests utilize a radioisotope complex formed by IDA and technetium-99m (). The complex is selectively taken up by the liver and excreted through the bile ducts and gallbladder. This allows visualization of the liver, gallbladder, and bile ducts, aiding in the diagnosis of various liver diseases, including:

- Biliary atresia ()

- Cholecystitis (gallbladder inflammation) ()

- Cholangitis (bile duct inflammation) ()

Metal Chelation and Drug Delivery:

IDA's ability to bind metal ions through its three chelating groups makes it a valuable tool for:

- Metal detoxification: IDA can be used to remove toxic metals like lead and copper from the body in cases of metal poisoning.

- Drug delivery: Researchers are exploring the potential of IDA-based drug conjugates to deliver therapeutic agents specifically to target tissues. The IDA moiety can be used to chelate with a metal ion that binds to a specific receptor on the target cells, facilitating the delivery of the drug molecule.

Protein and Biomolecule Purification:

IDA functionalized materials, such as magnetic nanoparticles, offer promising advancements in protein and biomolecule purification techniques. These materials can be designed to selectively bind specific proteins based on their charge and other properties, enabling their efficient separation from complex mixtures. This holds immense potential for various applications, including proteomics research and biomarker discovery.

Material Science Applications:

The unique properties of IDA also find applications in material science research. For instance, IDA can be used to:

- Synthesize mesoporous materials: These materials with ordered porous structures have potential applications in drug delivery, catalysis, and sensors.

- Develop ion-exchange resins: IDA can be incorporated into polymer chains to create ion-exchange resins for various industrial and environmental applications, such as water purification and metal ion removal from wastewater.

Research into Biological Roles:

While the primary research focus has been on the applications mentioned above, recent studies have also begun exploring the potential biological roles of IDA itself.

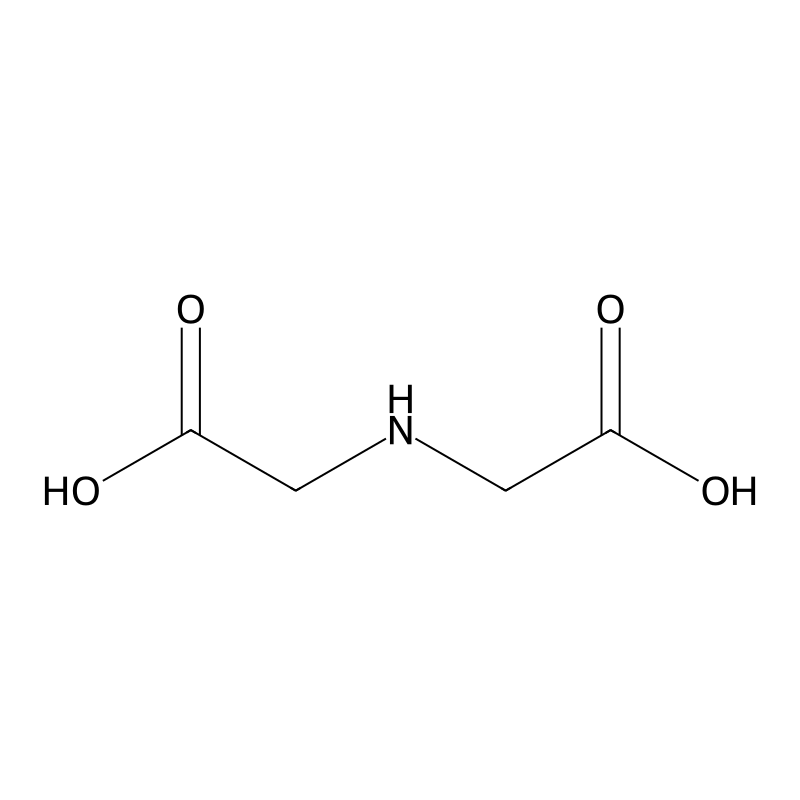

Iminodiacetic acid is an organic compound with the molecular formula HN(CH₂CO₂H)₂, characterized as a white solid. It is classified as a dicarboxylic acid amine, where the nitrogen atom forms a secondary amino group rather than an imino group, which the name might suggest. This compound features two carboxyl groups that can act as ligands, allowing it to form stable complexes with various metal ions. The iminodiacetate dianion serves as a tridentate ligand, capable of forming two fused five-membered chelate rings with metals, which enhances its stability and reactivity in coordination chemistry .

IDA's primary mechanism of action in scientific research lies in its ability to chelate metal ions. By forming strong bonds with metal ions, IDA can:

- Remove metal ions from solutions: This is beneficial in water purification or separating specific metals from mixtures [].

- Act as a catalyst: Metal complexes of IDA can act as catalysts in various chemical reactions [].

- Aid in medical imaging: Radioactively labeled IDA complexes are used in cholescintigraphy scans to evaluate gallbladder function [].

- Formation of Metal Complexes: It can chelate metal ions such as copper, nickel, and technetium, forming stable complexes used in various applications .

- Oxidation Reactions: Iminodiacetic acid can be oxidized to yield products such as carbon dioxide and glycine under specific conditions. For example, oxidation with aquocobaltic ion has been studied to understand the kinetics of intermediate complex formation .

- Reactions with Monochloroacetic Acid: A common synthesis route involves the reaction of monochloroacetic acid with glycine in the presence of calcium hydroxide, leading to the formation of iminodiacetic acid .

Iminodiacetic acid exhibits significant biological activity due to its ability to chelate metal ions, which is crucial for various biochemical processes. Its derivatives are utilized in medical imaging techniques such as cholescintigraphy scans to evaluate gallbladder function by using technetium-99m complexes . Additionally, iminodiacetic acid's role in coordinating metal ions is vital in structural biology, particularly in modeling copper-containing proteins .

Several methods are employed for synthesizing iminodiacetic acid:

- Reaction of Glycine and Monochloroacetic Acid: This method involves the interaction of glycine with monochloroacetic acid in an aqueous solution, typically facilitated by a base like calcium hydroxide .

- Catalytic Synthesis: Research has demonstrated the synthesis of iminodiacetic acid using copper-zirconia catalysts in microchannel reactors, enhancing yield and efficiency .

- Alternative Routes: Other synthetic pathways have been explored involving different reagents and conditions to optimize production for industrial applications.

Iminodiacetic acid has diverse applications across various fields:

- Chelating Agent: It is commonly used as a chelating agent in analytical chemistry and biochemistry for isolating metal ions.

- Herbicide Production: It serves as an intermediate in the industrial synthesis of glyphosate, a widely used herbicide .

- Medical Imaging: Its complexes are utilized in diagnostic imaging techniques for evaluating organ function.

- Indicator Manufacture: Iminodiacetic acid is also a precursor for synthesizing indicators like xylenol orange used in titrations and colorimetric assays .

Research on iminodiacetic acid interactions primarily focuses on its chelation properties and biological implications:

- Studies have shown that iminodiacetic acid forms stable complexes with various transition metals, influencing their biological availability and reactivity.

- Interaction studies involving its oxidation pathways reveal insights into its behavior under physiological conditions, contributing to understanding its role in biological systems .

Iminodiacetic acid shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Key Features | Comparison with Iminodiacetic Acid |

|---|---|---|---|

| Nitrilotriacetic Acid | Tetradentate ligand | Forms stronger metal complexes due to three carboxyl groups | Stronger than iminodiacetic acid but less versatile due to higher denticity |

| N-Methylimidodiacetic Acid | Bidentate ligand | Contains a methyl group enhancing solubility | Less complexing ability compared to iminodiacetic acid |

| N-(2-Carboxyethyl)iminodiacetic Acid | Tridentate ligand | Similar chelation properties but with additional carboxyl group | Offers similar functionalities but varies in binding strength |

| N-hydroxyiminodiacetic Acid | Bidentate ligand | Hydroxyl group increases hydrogen bonding potential | Provides different reactivity patterns compared to iminodiacetic acid |

Iminodiacetic acid stands out due to its balanced ability to form stable chelates while maintaining significant biological activity and utility across various applications. Its unique structure allows it to act effectively as both a bidentate and tridentate ligand depending on the context of metal ion coordination.

IDA’s discovery marked a turning point in chelation chemistry. Schwarzenbach’s pioneering work demonstrated its superiority over bidentate ligands like glycine and its role as a precursor to more complex agents such as nitrilotriacetic acid (NTA). By the 1970s, IDA derivatives like $$ N $$-(2-pyridylmethyl)iminodiacetic acid (pmida) enabled the synthesis of polynuclear metal complexes, revealing novel magnetic properties. The 1980s saw IDA’s integration into medical imaging, particularly in hepatobiliary scans using technetium-99m complexes. Recent decades have expanded its utility into environmental science, with IDA-functionalized polymers showing promise in heavy metal sequestration.

Significance in Coordination Chemistry

IDA’s tridentate coordination mode, involving one nitrogen and two oxygen atoms, creates two fused five-membered chelate rings (Figure 1). This configuration confers moderate stability constants ($$ \log K $$), intermediate between glycine ($$ \log K{\text{Cu}^{2+}} = 8.6 $$) and NTA ($$ \log K{\text{Cu}^{2+}} = 12.9 $$). Comparative stability constants for select metal-IDA complexes are summarized in Table 1.

Table 1: Stability Constants ($$ \log K $$) of IDA Complexes

| Metal Ion | $$\log K$$ (IDA) | $$\log K$$ (Glycine) | $$\log K$$ (NTA) |

|---|---|---|---|

| Cu²⁺ | 10.1 | 8.6 | 12.9 |

| Ni²⁺ | 8.7 | 6.2 | 11.5 |

| Zn²⁺ | 8.2 | 5.0 | 10.7 |

IDA’s versatility extends to polymeric applications. Latex-type poly(styrene-co-GMA–IDA) exhibits enhanced stability constants ($$ \log K{\text{Cu}^{2+}} = 10.98 $$) compared to monomeric IDA ($$ \log K{\text{Cu}^{2+}} = 8.62 $$), attributed to cooperative binding effects. Such materials are critical in wastewater treatment, efficiently removing Cd(II), Cr(VI), and Pb(II).

Metal-Binding Mechanisms

Iminodiacetic acid coordinates metal ions through its two carboxylate oxygen atoms and the central amine nitrogen atom, forming a tridentate ligand. The deprotonation state of these functional groups dictates its binding affinity. At low pH (below pH 2.5), the amine group remains protonated, reducing its ability to donate electrons to metal ions [2]. As pH increases, deprotonation of the carboxylate groups (pKa ≈ 2.5 for the first carboxyl and ≈ 9.1 for the amine) enhances metal coordination [2]. For example, in near-neutral conditions (pH 6–8), iminodiacetic acid readily binds first-row transition metals like Co(II) and Ni(II) with distribution coefficients (Kd) exceeding 10^4 mL/g [2].

The ligand’s flexibility allows it to adapt to the geometric preferences of different metal ions. For instance, in octahedral complexes, iminodiacetic acid occupies three coordination sites, leaving the remaining sites available for water molecules or auxiliary ligands. This adaptability is critical for its broad applicability in metal sequestration and catalysis.

Chelation Properties and Tridentate Coordination

Iminodiacetic acid’s tridentate coordination generates five-membered chelate rings, which are thermodynamically favorable due to reduced ring strain. This configuration enhances complex stability, particularly for metal ions with ionic radii compatible with the ligand’s bite angle. For example, lanthanoid ions (e.g., La(III), Ce(III)) form stable complexes with iminodiacetic acid, with log stability constants (log β) ranging from 10.2 to 14.5 depending on the ionic radius [1].

The proximity of iminodiacetic acid ligands in functionalized materials, such as self-assembled monolayers on mesoporous silica (SAMMS), further amplifies binding affinity. In such systems, adjacent ligands can cooperatively bind a single metal ion, creating a macromolecular chelation effect. This phenomenon explains why iminodiacetic acid SAMMS exhibit higher distribution coefficients for Co(II) (Kd = 1.2 × 10^5 mL/g) compared to polymer-based analogs like Chelex 100 (Kd = 4.5 × 10^3 mL/g) [2].

Comparative Analysis with Related Chelating Agents

Comparison with Nitrilotriacetic Acid

Nitrilotriacetic acid (nitrilotriacetic acid), a tetradentate ligand, exhibits stronger binding to metal ions than iminodiacetic acid due to its additional carboxylate group. For example, the log β for the Fe(III)-nitrilotriacetic acid complex is 15.9, whereas the Fe(III)-iminodiacetic acid complex has a log β of 12.1 [1]. However, iminodiacetic acid’s smaller size enables faster complexation kinetics, making it preferable in applications requiring rapid metal sequestration.

Comparison with Ethylenediaminetetraacetic Acid

Ethylenediaminetetraacetic acid (ethylenediaminetetraacetic acid), a hexadentate ligand, forms more stable complexes than iminodiacetic acid across all metal ions. For instance, the log β for the Ca(II)-ethylenediaminetetraacetic acid complex is 10.7, compared to 3.0 for Ca(II)-iminodiacetic acid [1]. However, iminodiacetic acid’s lower molecular weight and selective binding for transition metals (e.g., Cu(II), Pd(II)) make it advantageous in niche applications, such as recovering precious metals from acidic solutions [2].

Stability Constants of Metal Complexes

Thermodynamic Parameters of Complex Formation

The stability of iminodiacetic acid-metal complexes is governed by enthalpy and entropy changes. For example, the formation of the Cu(II)-iminodiacetic acid complex (log β = 10.6) is enthalpically driven (ΔH = −58 kJ/mol), with minor entropic contributions (ΔS = +12 J/mol·K) [1]. In contrast, larger lanthanoid complexes (e.g., Nd(III)-iminodiacetic acid, log β = 12.8) exhibit significant entropy increases (ΔS = +45 J/mol·K) due to solvent reorganization [1].

Table 1: Stability Constants (log β) and Thermodynamic Parameters of Iminodiacetic Acid Complexes

| Metal Ion | log β | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|---|

| Cu(II) | 10.6 | −58 | +12 |

| Ni(II) | 8.9 | −49 | +8 |

| La(III) | 10.2 | −62 | +18 |

| Pd(II) | 14.3 | −75 | +30 |

Kinetic Aspects of Metal Coordination

Iminodiacetic acid’s complexation kinetics vary with pH and metal ion charge density. At pH 3.0, the protonated amine group slows Co(II) binding (k = 1.2 × 10^3 M^−1·s^−1), whereas at pH 7.0, deprotonation accelerates coordination (k = 5.6 × 10^4 M^−1·s^−1) [2]. For larger ions like Ce(III), the presence of iminodiacetic acid’s iminodiacetate group delays metal transfer into macrocyclic cavities by two orders of magnitude compared to ethylenediaminetetraacetic acid [3].

Physical Description

Solid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

928-72-3 (di-hydrochloride salt)

GHS Hazard Statements

H315 (47.65%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (81.76%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (47.06%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (18.24%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Mechanism of Action

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Wikipedia

Methods of Manufacturing

OBTAINED FROM NITRILOTRIACETIC ACID...BY HCL-HYDROLYSIS IN BOMB TUBE: SCHWARZENBACH ET AL, HELV CHIM ACTA 28, 1133 (1945); BY OXYGENATION IN PRESENCE OF PALLADIUM/CARBON CATALYST: TETENBAUM, STONE, CHEM COMMUN 1970, 1699. IMINODIACETIC ACID & NITRILOTRIACETIC ACID ARE FORMED UPON BOILING CHLOROACETIC ACID WITH CONCN AQ AMMONIA: HEINTZ, ANN 149, 88 (1869)